Superior LTD4 Receptor Antagonist Potency of Cyclopentylacetamide vs. Cyclopentylmethyl Amide Moiety
In a series of 1,3,6-trisubstituted indole-based peptidoleukotriene (LTD4) antagonists, compounds containing an N-cyclopentylacetamide moiety demonstrated significantly higher receptor affinity compared to their direct N-cyclopentylmethyl amide analogs. The study directly compared these two acylamino appendages within the same molecular scaffolds, providing a clear structure-activity relationship [1].
| Evidence Dimension | LTD4 receptor antagonist affinity (pKB) |
|---|---|
| Target Compound Data | pKB value was measured for multiple N-cyclopentylacetamide-containing compounds, with the most potent analog (15c) achieving a pKB of 10.7. |
| Comparator Or Baseline | The corresponding N-cyclopentylmethyl amide analogs in both the 1,6- and 3,5-disubstituted indole series. |
| Quantified Difference | N-cyclopentylmethyl amides were found to be 1 order of magnitude (10-fold) less potent than the corresponding cyclopentylacetamides. |
| Conditions | In vitro LTD4 receptor binding assay on guinea pig trachea. Agonist was LTE4 or LTD4. |
Why This Matters
This data provides a clear, quantitative justification for selecting N-cyclopentylacetamide over its closest acylamino analog (the cyclopentylmethyl amide) for research aimed at maximizing LTD4 receptor antagonism.
- [1] Brown, F. J., Cronk, L. A., Aharony, D., & Snyder, D. W. (1992). 1,3,6-Trisubstituted indoles as peptidoleukotriene antagonists: benefits of a second, polar, pyrrole substituent. Journal of Medicinal Chemistry, 35(13), 2419–2439. https://doi.org/10.1021/jm00091a010 View Source
